8-Acetyl-14-hydroxyheptadecanoic acid
Description
Properties
CAS No. |
54314-65-7 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
8-acetyl-14-hydroxyheptadecanoic acid |
InChI |
InChI=1S/C19H36O4/c1-3-11-18(21)14-9-6-8-13-17(16(2)20)12-7-4-5-10-15-19(22)23/h17-18,21H,3-15H2,1-2H3,(H,22,23) |
InChI Key |
OKWKBXPSRUGIIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCCCC(CCCCCCC(=O)O)C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-14-hydroxyheptadecanoic acid typically involves multi-step organic reactions. One common approach is the selective acetylation of 14-hydroxyheptadecanoic acid. This can be achieved using acetyl chloride in the presence of a base such as pyridine, under controlled temperature conditions to ensure selective acetylation at the desired position.
Industrial Production Methods
Industrial production methods for 8-Acetyl-14-hydroxyheptadecanoic acid are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Acetyl-14-hydroxyheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as Jones reagent.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 8-Acetyl-14-ketoheptadecanoic acid.
Reduction: 8-Hydroxy-14-hydroxyheptadecanoic acid.
Substitution: 8-Acetyl-14-alkoxyheptadecanoic acid (when reacted with alkyl halides).
Scientific Research Applications
8-Acetyl-14-hydroxyheptadecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism by which 8-Acetyl-14-hydroxyheptadecanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in lipid metabolism. The acetyl and hydroxyl groups may play a role in modulating the activity of these enzymes, leading to various biological effects.
Comparison with Similar Compounds
(a) 13-Methyltetradecanoic Acid ()
- Structure: A 14-carbon chain (tetradecanoic acid) with a methyl group at the 13th position.
- Functional Groups : Carboxylic acid (-COOH) and methyl (-CH₃).
- Properties: Classified as non-hazardous under EU regulations . Unlike 8-acetyl-14-hydroxyheptadecanoic acid, it lacks acetyl and hydroxyl groups, which may reduce its polarity and reactivity.
(b) Methyl 14-Methylhexadecanoate ()
- Structure: A 16-carbon ester (hexadecanoic acid methyl ester) with a methyl group at the 14th position.
- Functional Groups : Ester (-COOCH₃) and methyl (-CH₃).
- Properties: Molecular weight 284.4772; characterized via mass spectrometry and gas chromatography . The ester group enhances volatility compared to carboxylic acids like 8-acetyl-14-hydroxyheptadecanoic acid.
- Applications : Commonly used in lipid metabolism studies due to its esterified form .
(c) 8-Hydroxy-2,2,14,14-tetramethylpentadecanedioic Acid ()
- Structure : A 15-carbon diacid with hydroxyl and tetramethyl substituents.
- Functional Groups : Two carboxylic acids (-COOH), hydroxyl (-OH), and methyl groups.
- Synthesis: Prepared via hydrolysis and reduction steps using solvents like tetrahydrofuran and reagents like borane . The process emphasizes high purity (>99.9%), which could inform purification strategies for 8-acetyl-14-hydroxyheptadecanoic acid.
- Applications: Potential use in industrial chemistry due to scalable synthesis methods .
Comparative Data Table
Q & A
Basic: What experimental protocols are recommended for synthesizing 8-Acetyl-14-hydroxyheptadecanoic acid with high purity?
Answer:
The synthesis typically involves esterification or hydroxylation of heptadecanoic acid derivatives, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Purity validation requires HPLC with UV detection (λ = 210–220 nm for carbonyl groups) and mass spectrometry (LC-MS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 357.2) . Ensure inert conditions (argon/nitrogen) to prevent oxidation of the acetyl and hydroxyl groups. Safety protocols for handling skin/eye irritants (e.g., gloves, goggles) should align with GHS Category 2 guidelines .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Answer:
Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. To address this:
- Replicate studies : Use standardized cell lines (e.g., HEK293 for receptor-binding assays) and control buffers (pH 7.4, 37°C) .
- Statistical analysis : Apply ANOVA or t-tests to compare datasets, ensuring p-values <0.05 for significance .
- Impurity profiling : Employ high-resolution LC-MS/MS to identify byproducts (e.g., acetyl group hydrolysis derivatives) that may interfere with bioactivity .
Basic: Which analytical techniques are most effective for structural characterization of 8-Acetyl-14-hydroxyheptadecanoic acid?
Answer:
- NMR spectroscopy : Use ¹H NMR (CDCl₃) to identify acetyl protons (δ 2.1–2.3 ppm) and hydroxyl protons (δ 1.5–2.0 ppm, broad). ¹³C NMR confirms carbonyl (δ 170–210 ppm) and hydroxylated carbons .
- FT-IR : Detect O-H stretches (3200–3600 cm⁻¹) and ester C=O vibrations (1720–1740 cm⁻¹) .
- LC-MS : Quantify purity and validate molecular weight via electrospray ionization (ESI) in positive ion mode .
Advanced: How to design stability studies for this compound under physiological conditions?
Answer:
- Degradation kinetics : Incubate the compound in PBS (pH 7.4) at 37°C and sample at intervals (0, 24, 48 hrs). Monitor degradation via HPLC-UV .
- Thermal stability : Use differential scanning calorimetry (DSC) to assess melting points and decomposition temperatures .
- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines (exposure to UV-Vis light, 1.2 million lux hours) .
Basic: What are critical safety considerations when handling 8-Acetyl-14-hydroxyheptadecanoic acid?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves (≥0.11 mm thickness), safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2A) .
- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent oxidation .
- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How to investigate enzyme interactions of this compound using integrated computational and experimental approaches?
Answer:
- Molecular docking : Use AutoDock Vina to model binding affinities with target enzymes (e.g., cyclooxygenase-2). Validate poses with MD simulations (GROMACS) .
- In vitro assays : Perform enzyme inhibition assays (IC₅₀ determination) with fluorogenic substrates (e.g., DCFH-DA for ROS detection) .
- Data integration : Apply cheminformatics tools (e.g., Schrödinger Suite) to correlate docking scores with experimental IC₅₀ values .
Basic: What statistical methods are appropriate for analyzing dose-response relationships in studies of this compound?
Answer:
- Non-linear regression : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .
- Error analysis : Report standard deviation (SD) or standard error of the mean (SEM) for triplicate experiments .
- Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points .
Advanced: How to optimize chromatographic separation of 8-Acetyl-14-hydroxyheptadecanoic acid isomers?
Answer:
- Column selection : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (95:5) mobile phase .
- Temperature control : Operate at 25°C to enhance resolution of diastereomers .
- Detector optimization : Couple HPLC with evaporative light scattering detection (ELSD) for non-UV-active isomers .
Basic: How to validate the reproducibility of synthetic yields across laboratories?
Answer:
- Standardized protocols : Share detailed reaction conditions (molar ratios, catalyst loadings, reaction times) via electronic lab notebooks (ELNs) .
- Inter-lab comparisons : Use Z-scores to assess yield variability (<2 indicates acceptable reproducibility) .
- Quality control : Provide reference standards (e.g., CAS-certified samples) for cross-validation .
Advanced: What mechanistic studies can elucidate the role of the acetyl group in biological activity?
Answer:
- Structure-activity relationships (SAR) : Synthesize analogs with modified acetyl groups (e.g., propionyl, trifluoroacetyl) and compare bioactivity .
- Isotopic labeling : Use ¹³C-labeled acetyl groups in tracer studies to track metabolic incorporation via NMR .
- Kinetic assays : Measure enzyme inhibition rates (kcat/KM) to determine acetyl group contributions to binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
